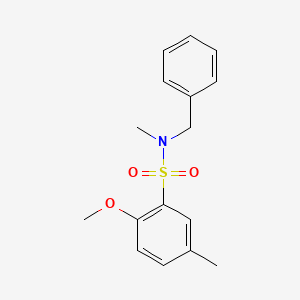
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide, also known as Benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used as a topical analgesic and anti-inflammatory agent. It is a white crystalline powder that is soluble in water and has a molecular weight of 313.38 g/mol. Benzydamine is widely used in clinical practice due to its potent anti-inflammatory, analgesic, and local anesthetic effects.
Wirkmechanismus
The exact mechanism of action of N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the synthesis of prostaglandins and leukotrienes, which are inflammatory mediators. This compound also has a local anesthetic effect, which is thought to be due to its ability to block sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory, analgesic, and local anesthetic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound also has a local anesthetic effect, which provides relief from pain associated with musculoskeletal disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, this compound has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, this compound may have variable effects depending on the experimental model used.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide. One area of interest is the development of novel formulations of this compound for improved delivery and efficacy. Another area of interest is the exploration of the potential use of this compound in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, there is potential for the development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, this compound is a potent anti-inflammatory, analgesic, and local anesthetic agent that has been extensively studied for its therapeutic effects. It has a well-established safety profile and is widely used in clinical practice. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of other inflammatory conditions.
Synthesemethoden
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide can be synthesized through the reaction between 2-chloro-N,5-dimethylbenzenesulfonamide and benzylamine in the presence of a base such as sodium hydroxide. The reaction yields this compound, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide has been extensively studied for its anti-inflammatory, analgesic, and local anesthetic effects. It has been used in the treatment of various inflammatory conditions such as pharyngitis, tonsillitis, and gingivitis. This compound is also commonly used as a topical analgesic for the relief of pain associated with musculoskeletal disorders, such as arthritis and sprains.
Eigenschaften
IUPAC Name |
N-benzyl-2-methoxy-N,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-9-10-15(20-3)16(11-13)21(18,19)17(2)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZIPGGXLKNVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)


![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)

![2-[3-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5751779.png)

![ethyl [(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetate](/img/structure/B5751795.png)
![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)

![5-(4-chlorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5751839.png)
![1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)
